Boc-aminoxy-PEG4-acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO9/c1-16(2,3)26-15(20)17-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEZFNFAJFPHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801143758 | |

| Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801143758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062663-68-5 | |

| Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2062663-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801143758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-aminoxy-PEG4-acid: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-aminoxy-PEG4-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected aminoxy group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, offers researchers a versatile tool for covalently linking different molecules with a high degree of control. The hydrophilic PEG4 spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate, a critical feature for in vivo applications. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and logical workflows for its application in advanced bioconjugation strategies.

Core Properties and Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing and executing successful conjugation experiments.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₃₁NO₉ | [1][2] |

| Molecular Weight | 381.42 g/mol | [1][2][3] |

| Appearance | Viscous oil or waxy solid | |

| Purity | Typically ≥95% or ≥97% | |

| Solubility | Soluble in water, DMSO, DMF, DCM | [3] |

| Storage Conditions | -20°C under an inert atmosphere | [3] |

Mechanism of Action: A Two-Step Orthogonal Conjugation Strategy

This compound is designed for a sequential, two-step conjugation process, which minimizes the formation of undesirable homodimers. This orthogonal reactivity is a key advantage in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The logical workflow for a typical bioconjugation experiment using this compound is depicted below.

References

- 1. A novel heterobifunctional linker for facile access to bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

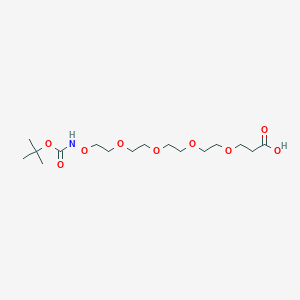

Boc-aminoxy-PEG4-acid structure and chemical formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and common applications of Boc-aminoxy-PEG4-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Structure

This compound is characterized by three key functional components: a tert-butyloxycarbonyl (Boc) protected aminoxy group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of features provides orthogonal reactivity, enhanced solubility, and precise spacing, making it a versatile tool in chemical biology and pharmaceutical sciences. The Boc group offers a stable protecting group for the highly reactive aminoxy functionality, which can be selectively removed under acidic conditions. The hydrophilic PEG4 spacer improves the aqueous solubility of the molecule and any conjugate it is a part of, while also reducing potential immunogenicity. The terminal carboxylic acid allows for straightforward conjugation to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Chemical Formula | C₁₆H₃₁NO₉[1] |

| Molecular Weight | 381.42 g/mol [1] |

| CAS Number | 2062663-68-5[1] |

| Purity | Typically >95% - >97%[2] |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

Chemical Structure Diagram

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols

The utility of this compound lies in its sequential reactivity. The following protocols outline the key experimental steps for its use in bioconjugation.

Boc Deprotection

The removal of the Boc protecting group is necessary to liberate the reactive aminoxy group. This is typically achieved under acidic conditions.

-

Reagents and Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or Dioxane

-

Nitrogen or Argon gas supply

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the this compound in a minimal amount of anhydrous DCM or dioxane.

-

Add an excess of trifluoroacetic acid (e.g., 20-50% v/v solution of TFA in DCM).

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, remove the TFA and solvent by evaporation under a stream of nitrogen, followed by drying under high vacuum or using a rotary evaporator.

-

The resulting deprotected aminoxy-PEG4-acid is often used immediately in the next step without further purification.

-

Oxime Ligation

The deprotected aminoxy group readily reacts with aldehydes or ketones to form a stable oxime linkage.

-

Reagents and Materials:

-

Deprotected aminoxy-PEG4-acid

-

Aldehyde or ketone-containing molecule (e.g., a modified protein or small molecule)

-

Anhydrous buffer, pH 4.5-5.5 (e.g., sodium acetate (B1210297) buffer) or an organic solvent like DMSO or DMF

-

(Optional) Aniline (B41778) or other nucleophilic catalyst

-

-

Procedure:

-

Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer or solvent.

-

Add the deprotected aminoxy-PEG4-acid to the solution. A molar excess of the PEG linker may be used to drive the reaction to completion.

-

If the reaction is slow, a catalyst such as aniline can be added to accelerate the formation of the oxime bond.

-

Allow the reaction to proceed at room temperature for 2 to 24 hours. The progress can be monitored by techniques such as HPLC or mass spectrometry.

-

Once the reaction is complete, the resulting conjugate can be purified using standard methods like size-exclusion chromatography (SEC), dialysis, or preparative HPLC to remove any unreacted starting materials and byproducts.

-

Logical Workflow

The following diagram illustrates a typical experimental workflow for the use of this compound in a bioconjugation application, such as labeling a protein.

Caption: Experimental workflow for bioconjugation.

References

An In-Depth Technical Guide to the Synthesis and Purification of Boc-aminoxy-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and application of Boc-aminoxy-PEG4-acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This document details the chemical properties, a generalized synthetic protocol, purification strategies, and its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile chemical tool characterized by three key functional components: a tert-butyloxycarbonyl (Boc) protected aminoxy group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique architecture allows for a sequential and controlled conjugation of different molecules. The Boc group provides a stable protecting group for the aminoxy functionality, which can be readily removed under acidic conditions. The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate, while the terminal carboxylic acid allows for covalent linkage to primary amine groups through amide bond formation. These properties make it an invaluable linker for developing complex biomolecules with therapeutic and diagnostic applications.

Physicochemical Properties and Variants

It is crucial for researchers to recognize that the term "this compound" can refer to several structurally similar molecules. The precise molecular structure and weight are critical for accurate experimental design and data interpretation. The most common variant is detailed below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| t-Boc-Aminooxy-PEG4-acid | 2062663-68-5 | C16H31NO9 | 381.42 | ≥95% |

Table 1: Physicochemical Properties of a Common this compound Variant. Data compiled from commercial suppliers.[1][2]

Derivatives of Boc-PEG4-acid are typically viscous oils or waxy solids at room temperature and are soluble in a variety of organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). The PEG spacer also confers a degree of aqueous solubility. For long-term storage, it is recommended to keep the reagent at -20°C under an inert atmosphere.[3]

Synthesis of this compound: A Generalized Protocol

While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this compound is not readily found, a general synthetic strategy can be inferred from related patent literature and general organic chemistry principles. The synthesis would likely involve a multi-step process starting from tetraethylene glycol.

A plausible synthetic route would begin with the mono-alkylation of tetraethylene glycol with a protected bromoacetic acid derivative, followed by the introduction of the Boc-protected aminoxy group.

Step 1: Mono-alkylation of Tetraethylene Glycol

Tetraethylene glycol is reacted with a suitable bromoacetic acid derivative, such as tert-butyl bromoacetate, in the presence of a base like sodium hydride to form the mono-ether.

Step 2: Introduction of the Boc-aminoxy Group

The remaining terminal hydroxyl group of the PEG chain is then converted to a good leaving group, for instance, by tosylation with p-toluenesulfonyl chloride. Subsequently, this is followed by nucleophilic substitution with N-Boc-hydroxylamine to yield the Boc-aminoxy-PEG4-tert-butyl ester.

Step 3: Hydrolysis of the Ester

Finally, the tert-butyl ester is selectively hydrolyzed under mild acidic conditions to yield the desired this compound.

Purification of this compound

The purification of PEGylated compounds can be challenging due to their polar nature and tendency to streak on silica (B1680970) gel.[4] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for the purification of PEGylated molecules.

A General RP-HPLC Protocol:

-

Column: A C18 column is typically used for the separation of polar compounds.

-

Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is commonly employed. The addition of a small amount of an acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution.

-

Detection: Detection is usually performed using a UV detector, if the molecule has a chromophore, or an evaporative light scattering detector (ELSD) for compounds without a strong UV absorbance.

The retention time of PEGylated compounds in RP-HPLC is influenced by the length of the PEG chain, with longer chains generally leading to longer retention times.

Applications in Bioconjugation

The orthogonal reactivity of the Boc-protected aminoxy group and the carboxylic acid makes this compound an ideal linker for the construction of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The synthesis of an ADC using this compound typically involves the following steps:[3]

-

Activation of the Carboxylic Acid: The carboxylic acid of this compound is activated using coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS ester.[3]

-

Conjugation to the Antibody: The activated linker is then reacted with the primary amine groups of lysine (B10760008) residues on the antibody to form a stable amide bond.

-

Purification: The antibody-linker conjugate is purified to remove excess reagents, typically using size-exclusion chromatography (SEC).

-

Boc Deprotection: The Boc protecting group is removed from the aminoxy group under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM.[3]

-

Drug Conjugation: The cytotoxic drug, which has been modified to contain an aldehyde or ketone functionality, is then reacted with the deprotected aminoxy group on the antibody-linker conjugate to form a stable oxime linkage.

-

Final Purification: The final ADC is purified using techniques like SEC to remove any unconjugated drug.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The PEG linker in a PROTAC connects a ligand that binds to the target protein to another ligand that binds to the E3 ligase. The synthesis of a PROTAC using this compound can be achieved through several strategies, including:[5]

-

Amide Bond Formation: The carboxylic acid of the linker can be coupled to an amine-functionalized ligand (either for the target protein or the E3 ligase). After deprotection of the aminoxy group, the other ligand, functionalized with an aldehyde or ketone, can be attached.

-

Click Chemistry: For a more efficient and modular approach, the linker and ligands can be functionalized with azide (B81097) and alkyne groups, respectively, and then joined using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5]

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a highly valuable and versatile linker for the construction of complex bioconjugates. Its well-defined structure, with a protected aminoxy group, a hydrophilic PEG spacer, and a reactive carboxylic acid, allows for controlled and sequential conjugation strategies. This technical guide has provided an overview of its properties, a generalized synthesis and purification approach, and its application in the development of ADCs and PROTACs, which are at the forefront of modern therapeutic research. For researchers and drug development professionals, a thorough understanding of the chemistry and application of such linkers is essential for the successful design and synthesis of next-generation targeted therapies.

References

Mechanism of oxime ligation with aminoxy compounds

An In-depth Technical Guide to Oxime Ligation with Aminoxy Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, kinetics, and practical application of oxime ligation, a robust and versatile bioconjugation technique. The information presented is intended to equip researchers with the knowledge to effectively implement this chemistry in their work, from small molecule synthesis to complex protein modifications and material design.

The Core Mechanism of Oxime Ligation

Oxime ligation is a chemoselective reaction between an aminoxy (-ONH₂) group and an aldehyde or ketone to form a stable oxime bond (-O-N=C-). This reaction is highly valued in chemical biology and drug development for its bioorthogonality; the reacting functional groups are generally absent in biological systems, thus avoiding side reactions with native biomolecules.[1][2][3] The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nitrogen atom of the aminoxy compound performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.

-

Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration to form the final oxime product and a molecule of water.

The overall reaction is reversible, but the equilibrium strongly favors the formation of the highly stable oxime product.[4]

pH Dependence

The rate of oxime ligation is highly dependent on the pH of the reaction medium. The reaction is generally fastest under slightly acidic conditions, typically between pH 4 and 5.[5][6] This is because the dehydration step of the carbinolamine intermediate is acid-catalyzed. At lower pH, the rate of dehydration increases. However, at very low pH, the aminoxy nucleophile becomes protonated and thus non-nucleophilic, which slows down the initial attack on the carbonyl group. At neutral or physiological pH (around 7.4), the reaction is significantly slower, which can be a limitation for certain biological applications.[5][7]

Reactivity: Aldehydes vs. Ketones

Aldehydes are generally more reactive towards oxime ligation than ketones.[8][9] This is due to both steric and electronic factors. The single substituent on an aldehyde carbonyl carbon presents less steric hindrance to the incoming aminoxy nucleophile compared to the two substituents on a ketone. Electronically, the aldehyde carbonyl is more polarized and thus more electrophilic. The difference in reactivity can be substantial, with ketones reacting orders of magnitude slower than aldehydes under similar conditions.[9][10]

Catalysis of Oxime Ligation

To overcome the slow reaction rates at neutral pH, various nucleophilic catalysts have been developed. These catalysts accelerate the reaction by forming a more reactive intermediate.

Aniline (B41778) and its Derivatives

Aniline was one of the first and is still a commonly used catalyst for oxime ligation.[11] It functions by first reacting with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is more electrophilic and susceptible to attack by the aminoxy nucleophile in a transimination reaction, leading to the formation of the oxime product. Aniline catalysis can increase the reaction rate by up to 40-fold at neutral pH.[1]

Phenylenediamine Catalysts

More recently, substituted anilines, particularly m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), have been identified as significantly more efficient catalysts than aniline.[12][13] These catalysts can accelerate the reaction by up to 15 times more than aniline.[9][12][14] The enhanced catalytic activity of phenylenediamines is attributed to their increased nucleophilicity and, in the case of mPDA, its higher aqueous solubility, which allows for the use of higher catalyst concentrations.[9][12]

Quantitative Data on Oxime Ligation

The following tables summarize key quantitative data for oxime ligation reactions under various conditions, providing a basis for comparison and experimental design.

| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference(s) |

| Aminooxyacetyl-peptide and Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [15] |

| Aldehyde-functionalized GFP and Dansyl-aminooxy | Aniline (100 mM) | 7.0 | ~0.1 (estimated from data) | [9] |

| Aldehyde-functionalized GFP and Dansyl-aminooxy | mPDA (100 mM) | 7.0 | ~0.25 (estimated from data) | [9] |

| Aldehyde-functionalized GFP and Dansyl-aminooxy | mPDA (750 mM) | 7.0 | ~1.5 (estimated from data) | [9] |

| Citral and Dansyl-aminooxy | Aniline (50 mM) | 7.3 | 48.9 | [12] |

| Citral and Dansyl-aminooxy | mPDA (50 mM) | 7.3 | 78.2 | [12] |

| 2-Pentanone and Dansyl-aminooxy | Aniline (100 mM) | 7.5 | 0.082 | [9] |

| 2-Pentanone and Dansyl-aminooxy | mPDA (100 mM) | 7.5 | 0.20 | [12] |

Table 1: Comparison of Second-Order Rate Constants for Oxime Ligation.

| Catalyst | Relative Efficiency (vs. Aniline) | Typical Concentration | Key Advantages | Reference(s) |

| Aniline | 1x (Baseline) | 10-100 mM | Well-established, effective at acidic and neutral pH | [8] |

| m-Phenylenediamine | ~2-15x | 25-750 mM | High aqueous solubility, highly efficient at high concentrations | [9][12] |

| p-Phenylenediamine | ~19x (vs. aniline at pH 7) | 2-10 mM | Highly effective at low concentrations, superior catalyst at pH 7 | [5] |

Table 2: Comparison of Common Catalysts for Oxime Ligation.

| Reactants | Equilibrium Constant (K_eq, M⁻¹) | Notes | Reference(s) |

| 9-Formylfluorene and Hydroxylamine | 3.0 x 10⁸ | For the formation of the oxime from the carbinolamine intermediate. | [16] |

| Aminooxyacetyl-peptide and Benzaldehyde | > 10⁵ | K_eq is at least two orders of magnitude larger than for the corresponding hydrazone. | [15] |

Table 3: Equilibrium Constants for Oxime Formation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of oxime ligation. Below are representative protocols for the ligation of a small molecule and a protein.

General Protocol for Small Molecule Oxime Ligation

This protocol is adapted for the reaction between an aminooxy-containing compound and an aldehyde in solution.

-

Reagent Preparation:

-

Prepare a stock solution of the aminooxy-containing compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the aldehyde (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the catalyst (e.g., 1 M aniline or mPDA in a suitable buffer).

-

Prepare the reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, the aminooxy compound, and the aldehyde to the desired final concentrations (e.g., 100 µM aminooxy, 120 µM aldehyde).

-

Initiate the reaction by adding the catalyst to the desired final concentration (e.g., 50 mM mPDA).

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by techniques such as HPLC, LC-MS, or NMR spectroscopy by taking aliquots at different time points.

-

-

Purification:

-

Once the reaction is complete, the product can be purified using standard chromatographic techniques such as flash column chromatography or preparative HPLC.

-

Protocol for Oxime Ligation on a Protein

This protocol outlines the general steps for labeling an aldehyde-functionalized protein with an aminooxy-containing probe.[13]

-

Reagent Preparation:

-

Prepare a stock solution of the aldehyde-functionalized protein (e.g., 1 mg/mL in 50 mM Tris-HCl, pH 7.5).

-

Prepare a stock solution of the aminooxy-probe (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the catalyst (e.g., 0.5 M pPDA or mPDA in 0.3 M phosphate buffer, pH 7.0).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the protein solution and the aminooxy-probe to achieve the desired final concentrations (e.g., 50 µM protein, 150 µM aminooxy-probe) in 0.1 M phosphate buffer, pH 7.0.

-

Initiate the ligation by adding the catalyst to a final concentration of 25-100 mM.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for a duration determined by the reactivity of the substrates and the efficiency of the catalyst (can range from minutes to hours).

-

-

Purification:

-

The labeled protein can be purified from excess reagents and catalyst using size-exclusion chromatography (SEC), dialysis, or affinity chromatography if a tag is present.

-

The extent of labeling can be analyzed by SDS-PAGE, mass spectrometry (LC-MS), or UV-Vis spectroscopy if the probe is chromophoric.

-

Visualizing the Process: Diagrams

Reaction Mechanism

Caption: General mechanism of oxime ligation.

Aniline Catalysis

Caption: Catalytic cycle of aniline in oxime ligation.

Experimental Workflow for Protein Labeling

Caption: A typical workflow for protein labeling via oxime ligation.

Applications in Research and Drug Development

The robustness and chemoselectivity of oxime ligation have led to its widespread adoption in various scientific disciplines.

-

Bioconjugation: This is a primary application, enabling the site-specific labeling of proteins, peptides, and nucleic acids with fluorescent probes, affinity tags, or polyethylene (B3416737) glycol (PEG) to enhance their therapeutic properties.[13][17]

-

Drug Delivery: Oxime ligation is employed in the construction of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. This strategy enhances drug delivery to the tumor site while minimizing systemic toxicity.

-

Materials Science: In materials science, oxime ligation is used to create hydrogels with tunable mechanical properties for applications in tissue engineering and controlled drug release.[4][18][19] The formation of oxime crosslinks allows for the creation of biocompatible and biodegradable scaffolds.

-

Surface Modification: The reaction can be used to immobilize biomolecules onto surfaces for the development of biosensors and microarrays.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: Peptide-functionalized oxime hydrogels with tunable mechanical properties and gelation behavior. [scholars.duke.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 18. Technology -Method of Creating Hydrogels Through Oxime Bond Formation (UCLA Case No. 2013-180) [ucla.technologypublisher.com]

- 19. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the reactivity of the aminoxy functional group

An In-depth Technical Guide to the Reactivity of the Aminoxy Functional Group

Introduction

The aminoxy functional group (R-O-NH₂), also known as an alkoxyamine, is a powerful tool in modern chemistry, particularly in the fields of bioconjugation, drug development, and materials science. Its utility stems from its unique reactivity with carbonyl compounds (aldehydes and ketones) to form a highly stable oxime linkage (C=N-O-R). This reaction, termed oxime ligation, is characterized by its high chemoselectivity, mild reaction conditions, and the exceptional stability of the resulting conjugate, making it a cornerstone of "click chemistry".

The enhanced nucleophilicity of the aminoxy group, a phenomenon known as the "alpha effect," is due to the presence of a lone pair of electrons on the adjacent oxygen atom, which destabilizes the ground state of the nucleophile, thereby increasing its reactivity compared to a simple amine.[1] This guide provides a comprehensive overview of the core reactivity of the aminoxy group, including its reaction mechanisms, kinetics, and practical applications, tailored for researchers and professionals in the chemical and biomedical sciences.

Core Reactivity: The Oxime Ligation

The hallmark reaction of the aminoxy group is its condensation with an aldehyde or ketone to form an oxime.[2][3] This ligation is highly specific and proceeds efficiently in aqueous environments, a critical feature for biological applications.[4]

Mechanism of Oxime Formation

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The aminoxy group attacks the electrophilic carbonyl carbon to form a tetrahedral carbinolamine intermediate.

-

Dehydration: This intermediate then undergoes acid-catalyzed dehydration to yield the final oxime product and water.[5]

The overall reaction is reversible, but the equilibrium strongly favors the formation of the stable oxime product.[5] The rate-determining step is dependent on the pH of the solution. At neutral to basic pH, the nucleophilic attack is rate-limiting, whereas under acidic conditions, the dehydration step becomes rate-limiting.[5]

Effect of pH

The pH of the reaction medium is a critical parameter. The reaction rate is typically maximal at a slightly acidic pH of approximately 4.5.[5][6] Under these conditions, there is a sufficient concentration of protonated carbonyl to accelerate the dehydration step without significantly protonating and deactivating the aminoxy nucleophile.[5] At neutral pH (around 7.0), the reaction is often very slow, which can be a limitation in biological systems sensitive to acidic conditions.[6][7]

Nucleophilic Catalysis

To overcome the slow reaction rates at physiological pH, nucleophilic catalysts are employed. Aniline (B41778) is the classic catalyst for this purpose, capable of increasing reaction rates by up to 40-fold at neutral pH.[5][8] The catalytic mechanism involves the rapid formation of a protonated Schiff base (anilinium imine) between aniline and the carbonyl compound. This intermediate is significantly more electrophilic and susceptible to nucleophilic attack by the aminoxy group in a transimination reaction, thereby accelerating the overall rate of oxime formation.[8]

More recently, substituted anilines such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA) have been identified as superior catalysts, exhibiting efficiencies up to 15-19 times greater than aniline.[9][10] The enhanced activity of mPDA is also attributed to its higher aqueous solubility, which allows for its use at greater concentrations.[11]

Quantitative Data on Reactivity

The stability and reaction kinetics of oxime ligation have been extensively studied. The quantitative data underscores the robustness of this chemistry for creating stable conjugates.

Reaction Kinetics

The rate of oxime formation is highly dependent on pH and the presence of a catalyst. Aldehydes are generally more reactive than ketones due to reduced steric hindrance.[6]

| Condition | Reactants | pH | Catalyst (Concentration) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference(s) |

| Uncatalyzed | Peptide + Aldehyde | 7.0 | None | ~0.01 or below | [5] |

| Catalyzed | Peptide + Benzaldehyde | 7.0 | Aniline (100 mM) | 8.2 ± 1.0 | [12] |

| Catalyzed | Aldehyde + Aminooxy-dansyl | 7.0 | Aniline (100 mM) | ~10.3 (k_obs) | [7] |

| Catalyzed | Aldehyde + Aminooxy-dansyl | 7.0 | mPDA (100 mM) | ~27.0 (k_obs) | [7] |

| Catalyzed | Protein PEGylation | 7.0 | p-Phenylenediamine (10 mM) | 19-fold faster than aniline catalysis | [10] |

| Uncatalyzed | Peptide + Aldehyde | 4.5 | None | - | [6] |

| Catalyzed | Peptide + Aldehyde | 4.5 | Aniline (100 mM) | Up to 400-fold rate enhancement | [5][8] |

Note: k_obs values are observed rate constants which may depend on catalyst concentration.

Hydrolytic Stability

A key advantage of the aminoxy group is the exceptional hydrolytic stability of the resulting oxime bond compared to other imine-based linkages. This stability is crucial for applications in biological systems where the conjugate is exposed to aqueous environments for extended periods.

| Linkage Type | Relative Hydrolytic Stability | Key Characteristics | Reference(s) |

| Oxime (C=N-O) | Very High | Highly stable at physiological pH. Hydrolysis is acid-catalyzed but significantly slower than for hydrazones. | [4][8][13] |

| Hydrazone (C=N-NH) | Moderate | Less stable than oximes; susceptible to hydrolysis, especially under acidic conditions. | [4][13] |

| Imine / Schiff Base (C=N-C) | Low | Readily hydrolyzes in aqueous environments. Often requires reduction to a stable secondary amine for stable conjugation. | [14][15] |

Studies have shown that the rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that for isostructural simple hydrazones.[4][13]

Experimental Protocols

Precise and optimized protocols are essential for successful oxime ligation. Below are detailed methodologies for a general bioconjugation reaction and a kinetic analysis assay.

General Protocol for Aniline-Catalyzed Protein Labeling

This protocol describes the labeling of a protein containing an aldehyde group with an aminoxy-functionalized fluorescent dye at physiological pH.

1. Reagent Preparation:

-

Protein Stock Solution: Prepare a stock solution of the aldehyde-containing protein (e.g., 1-10 mg/mL, which corresponds to a specific molar concentration) in a suitable buffer, such as 100 mM phosphate (B84403) buffer, pH 7.0.

-

Aminoxy-Dye Stock Solution: Dissolve the aminoxy-functionalized dye in an organic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM).

-

Aniline Catalyst Stock Solution: Prepare a fresh 1 M stock solution of aniline in a compatible organic solvent or directly in the reaction buffer. Caution: Aniline is toxic and should be handled in a fume hood.

2. Oxime Ligation Reaction:

-

In a microcentrifuge tube, add the protein solution to the desired final concentration (e.g., 10-50 µM).

-

Add the aniline catalyst stock solution to a final concentration of 50-100 mM. Mix gently by pipetting.

-

Initiate the reaction by adding the aminoxy-dye stock solution to a final concentration of 5-10 molar equivalents relative to the protein.

-

Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by techniques like LC-MS or SDS-PAGE.

3. Purification of the Conjugate:

-

Remove the excess unreacted dye and catalyst from the labeled protein using a desalting column (e.g., PD-10), spin filtration, or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

4. Analysis and Storage:

-

Confirm the successful conjugation and purity of the labeled protein using SDS-PAGE (visualizing the fluorescent label) and mass spectrometry (to confirm the mass shift).

-

Determine the final protein concentration and store the conjugate at 4°C or -20°C as appropriate for the protein's stability.

Protocol for Kinetic Analysis using a Fluorescence Assay

This protocol is adapted from methods used to screen for new oxime ligation catalysts.[9] It uses a non-fluorescent aminoxy-dansyl probe that becomes fluorescent upon ligation to an aldehyde.

1. Reagent and Instrument Setup:

-

Reaction Buffer: 100 mM Phosphate Buffer, pH 7.0.

-

Reactants: Prepare stock solutions of an aldehyde (e.g., 50 mM citral (B94496) in ethanol), an aminoxy probe (e.g., 10 mM aminooxy-dansyl in DMSO), and a catalyst (e.g., 1 M aniline or mPDA).

-

Fluorometer: Set the excitation and emission wavelengths appropriate for the probe (e.g., λex=340 nm, λem=505 nm for dansyl).

2. Kinetic Measurement:

-

In a quartz cuvette, prepare a 250 µL reaction mixture containing the reaction buffer, the aminoxy-dansyl probe (final concentration 100 µM), and the catalyst at the desired concentration (e.g., 25 mM).

-

Equilibrate the mixture in the fluorometer at room temperature for 1 minute.

-

Initiate the reaction by adding the aldehyde (final concentration 50 µM) and immediately start monitoring the increase in fluorescence over time (e.g., for 60-100 minutes).

-

Record the fluorescence intensity at regular intervals.

3. Data Analysis:

-

Plot the fluorescence intensity versus time.

-

Fit the resulting curve to a suitable kinetic model (e.g., a single exponential fit) to obtain the observed rate constant (k_obs).

-

Repeat the experiment with different catalyst concentrations or types to compare their efficiencies.

Applications in Drug Development and Research

The reliability and specificity of the aminoxy group's reactivity have led to its widespread adoption in various high-stakes applications.

Antibody-Drug Conjugates (ADCs)

In ADC development, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. Oxime ligation is a key technology for this conjugation.[16] An aldehyde or ketone handle can be introduced into the antibody, either through enzymatic modification of the glycan portion or by incorporating an unnatural amino acid (like p-acetylphenylalanine) using genetic engineering.[16] An aminoxy-derivatized drug can then be selectively and stably attached to the antibody.[16]

Radiolabeling for PET Imaging

The speed of catalyzed oxime ligation is a significant advantage in radiochemistry, especially for labeling with short-lived positron-emitting isotopes like Fluorine-18 (¹⁸F, half-life ≈ 110 minutes). Rapid, high-yield conjugation is essential to maximize the radioactivity of the final imaging probe. Protocols have been developed that achieve complete ligation of ¹⁸F-containing prosthetic groups to aminoxy-modified peptides within minutes, enabling the on-demand preparation of tracers for Positron Emission Tomography (PET).[17][18]

Biomaterials and Hydrogels

The aminoxy-carbonyl reaction is used to cross-link polymers to form hydrogels. For example, multi-arm polyethylene (B3416737) glycol (PEG) functionalized with aminoxy groups can be cross-linked with aldehyde-containing polymers.[8] The formation of the stable oxime bond creates the hydrogel network. The kinetics of gelation can be controlled by adjusting the pH or catalyst concentration, allowing for the creation of injectable hydrogels that form in situ for applications in tissue engineering and drug delivery.[8]

Conclusion

The aminoxy functional group offers a unique combination of high nucleophilicity, reaction specificity, and product stability that makes it an invaluable asset for chemical biology and drug development. The formation of the robust oxime linkage provides a reliable method for covalently connecting molecules under mild, biologically compatible conditions. With the development of highly efficient catalysts that enable rapid ligation at physiological pH, the applications of aminoxy chemistry continue to expand, from the precise construction of complex bioconjugates and ADCs to the rapid synthesis of radiopharmaceuticals and the fabrication of advanced biomaterials. A thorough understanding of its reactivity, kinetics, and the factors influencing the ligation reaction is paramount for leveraging its full potential in research and therapeutic innovation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 3. biotium.com [biotium.com]

- 4. researchgate.net [researchgate.net]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxime metathesis: tuneable and versatile chemistry for dynamic networks - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06011J [pubs.rsc.org]

- 15. The reaction of amines with carbonyls: its significance in the nonenzymatic metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ADC Conjugation Technologies | AxisPharm [axispharm.com]

- 17. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

A Comprehensive Technical Guide to Carboxylic Acid Activation for Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of the amide bond is a cornerstone of organic chemistry, central to the synthesis of peptides, pharmaceuticals, and a vast array of other biologically and industrially significant molecules. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive carboxylate-ammonium salt. Consequently, the activation of the carboxylic acid is a critical step to facilitate this transformation. This in-depth technical guide provides a comprehensive overview of the core methods for carboxylic acid activation for amide bond formation, with a focus on the reagents, mechanisms, and experimental protocols most relevant to researchers in drug development and related fields. We will explore the major classes of coupling reagents, including carbodiimides, phosphonium (B103445) and uronium/aminium salts, and the use of activated esters. This guide emphasizes quantitative comparisons of reagent performance, detailed experimental procedures, and the mechanistic understanding necessary to optimize reaction conditions and minimize common side reactions such as racemization.

Introduction to Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine is a thermodynamically controlled process that favors the formation of an ammonium (B1175870) carboxylate salt, which is unreactive towards nucleophilic attack. To overcome this, the carboxylic acid must be converted into a more electrophilic species, an "activated" intermediate, which can then readily react with the amine nucleophile to form the desired amide bond.[1]

The ideal carboxylic acid activation method should offer:

-

High yields: Efficient conversion of starting materials to the amide product.

-

Fast reaction rates: Minimizing reaction times for improved throughput.

-

Minimal side reactions: Avoiding the formation of unwanted byproducts that complicate purification.

-

Suppression of racemization: Preserving the stereochemical integrity of chiral starting materials, which is particularly crucial in peptide synthesis.[2]

-

Broad functional group tolerance: Compatibility with a wide range of substrates and protecting groups.

-

Mild reaction conditions: Avoiding harsh conditions that could degrade sensitive molecules.

This guide will delve into the most prevalent and effective methods for achieving these goals.

Major Classes of Activating Agents

The landscape of amide bond formation is dominated by several classes of coupling reagents, each with its own mechanism of action, advantages, and disadvantages.

Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their effectiveness and relatively low cost.[3][4] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is then attacked by the amine to form the amide bond, releasing a urea (B33335) byproduct.[5]

A significant drawback of carbodiimide-mediated coupling is the potential for racemization of the activated amino acid.[6][7] The O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is unreactive and represents a loss of starting material.[5] To mitigate these issues, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often employed.[2] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards racemization and still highly reactive towards the amine.[8] More recently, oxime-based additives like OxymaPure have been developed as non-explosive and highly effective alternatives to benzotriazoles.[9]

Caption: Carbodiimide activation of a carboxylic acid.

Phosphonium and Uronium/Aminium Salts

Phosphonium salts (e.g., PyBOP, PyAOP) and uronium/aminium salts (e.g., HATU, HBTU, HCTU, COMU) are highly efficient coupling reagents that have become staples in modern peptide synthesis.[10] These reagents react with the carboxylate anion to form a highly reactive activated ester in situ, which then rapidly reacts with the amine.

-

Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a classic example. It activates the carboxylic acid to form a benzotriazolyl ester intermediate.[11] A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, which can be a side reaction with some uronium salts.[7]

-

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high coupling efficiencies and rapid reaction kinetics.[12] The presence of the HOAt moiety in HATU is particularly effective at accelerating the coupling reaction and minimizing racemization.[12] COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on Oxyma, offering high reactivity and a better safety profile compared to benzotriazole-based reagents.[13]

Caption: Onium salt activation of a carboxylic acid.

Activated Esters

The use of pre-formed, isolable activated esters is another established strategy for amide bond formation. In this two-step approach, the carboxylic acid is first converted to a stable but reactive ester, which is then isolated and subsequently reacted with the amine. Common activating groups include N-hydroxysuccinimide (NHS), pentafluorophenol (B44920) (PFP), and various benzotriazole (B28993) derivatives. While this method can be very clean and minimize side reactions, it is less atom-economical due to the need for an additional activation step and purification of the intermediate.

Quantitative Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final product. The following tables summarize comparative data for commonly used coupling reagents. It is important to note that the optimal reagent can be sequence- and substrate-dependent.

Table 1: Comparative Performance of Common Coupling Reagents

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Typical Yield (%) | Racemization | Key Advantages |

| HATU | HOAt | DIPEA | DMF | 30 | ~99 | Very Low | High reactivity, low racemization, effective for hindered amino acids.[6][14] |

| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | Low | Good balance of reactivity and cost, reliable for standard couplings.[6][14] |

| PyBOP | HOBt | DIPEA | DMF | 30-60 | ~95 | Low | Efficient for standard couplings, avoids carcinogenic byproducts of BOP.[6] |

| COMU | None | DIPEA | DMF | 15-30 | >99 | Very Low | High reactivity, safer profile (Oxyma-based), good solubility.[6][13] |

| EDC | HOBt | N/A | DCM/DMF | 60-120 | 70-90 | Low-Moderate | Cost-effective, water-soluble byproducts are easily removed.[4][14] |

| DCC | HOBt | N/A | DCM | 60-120 | 70-90 | Moderate | Inexpensive, but the dicyclohexylurea byproduct is often difficult to remove. |

Table 2: Performance Comparison in Challenging Syntheses

| Parameter | PyBOP | HATU | HCTU | Source |

| Crude Purity (%) (Peptide 1, 2x1 min coupling) | 48.11 | 83.63 | 79.86 | [2] |

| Crude Purity (%) (Peptide 1, 2x20 min coupling) | 70.27 | 79.91 | 80.52 | [2] |

| Crude Purity (%) (Peptide 2, 2x1 min coupling) | 40.10 | 89.63 | 88.29 | [2] |

| Crude Purity (%) (Peptide 2, 2x20 min coupling) | 88.54 | 91.23 | 92.11 | [2] |

| Aza-Peptide Acylation Yield (%) | ~65 | ~100 | ~55 | [2] |

Experimental Protocols

The following are detailed, representative protocols for common amide bond formation reactions.

Solution-Phase Amide Coupling using EDC/HOBt

Materials:

-

Carboxylic acid (1.0 eq)

-

Amine (1.0-1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq, if the amine is a salt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (or DCM) at 0 °C, add EDC·HCl (1.2 eq).

-

Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIPEA (2.2 eq).[15]

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

This protocol describes a single coupling cycle in a standard Fmoc-based SPPS workflow.

Materials:

-

Fmoc-protected amino acid (3-5 eq relative to resin loading)

-

HATU (2.9-4.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 eq)

-

N,N-Dimethylformamide (DMF)

-

Resin with N-terminal deprotected peptide

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.[12]

-

Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6 eq) to the solution and vortex briefly.[12][16]

-

Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.[16]

-

Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling. Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[12]

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Caption: A single cycle in Fmoc solid-phase peptide synthesis.

Solution-Phase Amide Coupling using PyBOP

Materials:

-

N-protected amino acid or carboxylic acid (1.0 eq)

-

Amine or amino acid ester (1.0-1.2 eq)

-

PyBOP (1.1-1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq), the amine component (1.1 eq), and PyBOP (1.2 eq) in anhydrous DMF.[11][17]

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Minimizing Side Reactions: The Challenge of Racemization

Racemization is a critical side reaction in peptide synthesis, particularly when activating amino acids that are prone to epimerization, such as histidine and cysteine.[2] The primary mechanism of racemization involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[18] This intermediate can tautomerize, leading to a loss of stereochemical integrity at the α-carbon.

The key to suppressing racemization is to ensure that the rate of aminolysis of the activated intermediate is significantly faster than the rate of oxazolone (B7731731) formation and subsequent tautomerization. This is where additives and modern coupling reagents play a crucial role.

-

Additives: HOBt, HOAt, and Oxyma derivatives react with the initially formed highly reactive intermediate (e.g., O-acylisourea) to generate a more stable active ester. This active ester is less prone to cyclize into the oxazolone but remains sufficiently reactive to couple with the amine.

-

Coupling Reagents: Reagents like HATU and COMU are designed to facilitate extremely rapid coupling, thereby minimizing the lifetime of the activated intermediate and reducing the opportunity for racemization to occur.

Caption: Competing pathways of amide coupling and racemization.

Conclusion

The activation of carboxylic acids is a fundamental and enabling transformation in modern organic synthesis. The choice of activating agent and reaction conditions is critical to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the final product. While classic carbodiimide reagents remain useful, particularly for their cost-effectiveness, the development of phosphonium and uronium/aminium salt-based coupling reagents has provided chemists with powerful tools for tackling challenging amide bond formations with high efficiency and fidelity. A thorough understanding of the mechanisms of these reagents, as well as the factors that influence side reactions like racemization, is essential for any researcher, scientist, or drug development professional working in this field. This guide provides a solid foundation of the core principles, quantitative data, and practical protocols to aid in the successful design and execution of amide bond forming reactions.

References

- 1. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 2. peptide.com [peptide.com]

- 3. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. peptide.com [peptide.com]

- 16. wernerlab.weebly.com [wernerlab.weebly.com]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. benchchem.com [benchchem.com]

A Technical Guide to Boc-aminoxy-PEG4-acid: A Versatile Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-aminoxy-PEG4-acid is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected aminoxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, provides researchers with a versatile tool for covalently linking molecules of interest. The PEG4 spacer enhances aqueous solubility and reduces the immunogenicity of the resulting conjugate, while the terminal functional groups allow for sequential and controlled conjugation reactions. This guide provides an in-depth overview of the technical specifications, applications, and experimental protocols associated with this compound.

Core Properties and Specifications

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 2062663-68-5[1][2][3][4] |

| Molecular Formula | C16H31NO9[1][2] |

| Molecular Weight | 381.42 g/mol [2][3] |

| Purity | Typically ≥95-98%[1][2] |

| Appearance | Varies; often a viscous oil or waxy solid |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM. Exhibits some aqueous solubility due to the PEG spacer. |

| Storage | Recommended at -20°C under an inert atmosphere to prevent degradation. |

Applications in Bioconjugation and Drug Development

The unique trifecta of a protected aminoxy group, a PEG spacer, and a carboxylic acid makes this compound a valuable reagent for several applications:

-

Antibody-Drug Conjugates (ADCs): This linker is instrumental in the synthesis of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody that targets tumor cells. The carboxylic acid can be used to link to the antibody, and after deprotection, the aminoxy group can react with a carbonyl group on the drug.

-

PROTACs (Proteolysis Targeting Chimeras): In the development of PROTACs, this linker can be used to connect a protein-of-interest binding ligand to an E3 ligase binding ligand, facilitating the degradation of the target protein.

-

Peptide and Protein Modification: The linker allows for the site-specific modification of peptides and proteins, enabling the introduction of labels, tags, or other functional moieties.[5]

-

Surface Modification: this compound can be used to modify surfaces to attach biomolecules for applications in diagnostics and biomaterials.

Experimental Protocols

The following sections detail generalized experimental protocols for the use of this compound in a typical bioconjugation workflow, such as the creation of an antibody-drug conjugate.

Activation of the Carboxylic Acid

The terminal carboxylic acid of this compound must be activated to react with primary amines, such as those found on lysine (B10760008) residues of antibodies. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

-

Reagents:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

-

-

Procedure:

-

Dissolve this compound in the anhydrous solvent.

-

Add 1.1-1.5 equivalents of EDC and 1.1-1.5 equivalents of NHS to the solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until the formation of the NHS ester is complete (can be monitored by TLC or LC-MS).

-

Conjugation to an Amine-Containing Molecule (e.g., an Antibody)

-

Reagents:

-

Activated Boc-aminoxy-PEG4-NHS ester

-

Antibody or other amine-containing molecule in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4-8.0)

-

-

Procedure:

-

Add the activated Boc-aminoxy-PEG4-NHS ester solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired degree of labeling.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.

-

Purify the conjugate to remove excess linker and byproducts using methods like size exclusion chromatography (SEC) or dialysis.

-

Deprotection of the Boc Group

The Boc protecting group is stable under the conditions of the initial conjugation but can be readily removed under acidic conditions to reveal the reactive aminoxy group.

-

Reagents:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., triisopropylsilane, to prevent side reactions)

-

Dichloromethane (DCM) as a solvent

-

-

Procedure:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add a solution of TFA in DCM (typically 20-50% v/v) containing a scavenger.

-

Incubate the reaction at room temperature for 30-60 minutes. The progress of the deprotection can be monitored by LC-MS.

-

Remove the TFA and solvent, often by evaporation under a stream of nitrogen, followed by purification (e.g., SEC or dialysis) to yield the aminoxy-functionalized conjugate.

-

Conjugation via the Aminoxy Group

The newly exposed aminoxy group can readily react with aldehydes or ketones to form a stable oxime linkage.

-

Reagents:

-

Aminoxy-functionalized conjugate

-

Aldehyde or ketone-containing molecule (e.g., a drug)

-

A suitable reaction buffer (typically with a slightly acidic pH of 4.5-6.5 to catalyze oxime formation)

-

-

Procedure:

-

Dissolve the aminoxy-functionalized conjugate and the aldehyde/ketone-containing molecule in the reaction buffer.

-

Allow the reaction to proceed at room temperature for 2-12 hours.

-

Purify the final conjugate using an appropriate method (e.g., SEC, HIC, or RP-HPLC) to remove any unreacted components.

-

Workflow and Pathway Visualizations

To further elucidate the utility of this compound, the following diagrams illustrate a typical experimental workflow for creating an antibody-drug conjugate.

Caption: A logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

This diagram illustrates the sequential nature of the conjugation process, starting with the activation of the linker, followed by the initial conjugation to the antibody, deprotection of the aminoxy group, and the final conjugation to the drug molecule. The distinct colors for action nodes and molecule nodes enhance clarity and readability.

References

An In-depth Technical Guide to the Safety and Handling of Boc-aminoxy-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of Boc-aminoxy-PEG4-acid, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, safety protocols, and generalized experimental procedures.

Core Properties and Data

This compound is a versatile chemical tool featuring a Boc-protected aminooxy group, a flexible tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functional groups allows for sequential and controlled conjugation to different molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2062663-68-5 | [1] |

| Molecular Formula | C₁₆H₃₁NO₉ | [1] |

| Molecular Weight | 381.42 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically >95% | - |

| Solubility | Soluble in DMSO | [1] |

Table 2: Safety and Handling Information

| Parameter | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | [1] |

| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. | [1] |

| Storage | Store at -20°C for long-term stability. | [1] |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, give oxygen. | [1] |

| First Aid (Skin Contact) | Wash off with soap and plenty of water. | [1] |

| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes. | [1] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. | [1] |

Experimental Protocols and Methodologies

The bifunctional nature of this compound allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines, while the Boc-protected aminooxy group can be deprotected to react with carbonyl compounds (aldehydes and ketones).

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

-

This compound

-

Amine-containing molecule

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0 for proteins)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in the anhydrous solvent.

-

Add 1.1 equivalents of EDC and 1.1 equivalents of NHS to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.

-

-

Conjugation to Amine:

-

Dissolve the amine-containing molecule in the appropriate reaction buffer.

-

Add the activated this compound solution to the amine-containing solution.

-

The molar ratio of the linker to the amine-containing molecule should be optimized for the desired degree of labeling.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

-

Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: General Procedure for Boc Deprotection and Oxime Ligation

This protocol outlines the removal of the Boc protecting group and subsequent reaction of the liberated aminooxy group with an aldehyde or ketone.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Aldehyde or ketone-containing molecule

-

Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

Procedure:

-

Boc Deprotection:

-

Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by an appropriate analytical method (e.g., TLC or LC-MS).

-

Remove the TFA and DCM under reduced pressure. The resulting amine salt may be used directly or after neutralization.

-

-

Oxime Ligation:

-

Dissolve the deprotected conjugate in the reaction buffer.

-

Add an excess of the aldehyde or ketone-containing molecule.

-

Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Purify the final conjugate using an appropriate chromatographic technique (e.g., RP-HPLC or SEC).

-

Visualizing Workflows and Logical Relationships

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the sequential conjugation of two different molecules using this compound.

References

Methodological & Application

Application Notes and Protocols for Boc-aminoxy-PEG4-acid Conjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profiles by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and decrease immunogenicity.[1][2] Boc-aminoxy-PEG4-acid is a bifunctional linker that facilitates a two-stage conjugation process. Its carboxylic acid moiety allows for the initial coupling to primary amines on a protein, such as the ε-amino groups of lysine (B10760008) residues or the N-terminus, through a stable amide bond.[] The other end of the linker features a Boc-protected aminoxy group. Following deprotection, this aminoxy group can be selectively reacted with an aldehyde or ketone group on a second molecule in a bioorthogonal reaction known as oxime ligation.[4][5][6] This dual functionality makes this compound a versatile tool for the development of complex bioconjugates, including antibody-drug conjugates (ADCs).

These application notes provide a detailed protocol for the conjugation of this compound to a protein, including the activation of the linker, the conjugation reaction, the deprotection of the Boc group, and the subsequent oxime ligation, as well as methods for purification and characterization of the conjugates.

Experimental Protocols

This section details the step-by-step procedures for the successful conjugation of this compound to a target protein.

Part 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester, which is reactive towards primary amines on the protein.[7]

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Procedure:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Immediately before activation, dissolve EDC and NHS/Sulfo-NHS in Activation Buffer.

-

In a microcentrifuge tube, combine this compound, EDC, and NHS. A common starting molar ratio is 1:1.5:1.2 (this compound : EDC : NHS).

-

Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester. The activated linker should be used immediately.

Part 2: Conjugation of Activated this compound to the Protein

This protocol outlines the reaction of the NHS-activated this compound with the primary amines of the target protein.

Materials:

-

Target protein in a suitable buffer

-

Activated this compound solution (from Part 1)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or other amine-free buffers such as borate (B1201080) or carbonate buffer.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Desalting columns or dialysis equipment for purification.

Procedure:

-

Prepare the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

Add a 10- to 50-fold molar excess of the activated this compound solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

-

Purify the Boc-aminoxy-PEGylated protein from excess reagents and by-products using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Part 3: Boc Deprotection